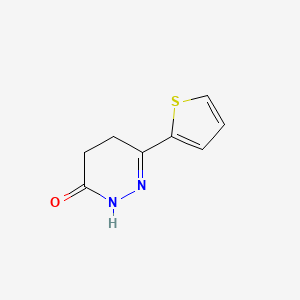

6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-thiophen-2-yl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-2,5H,3-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIODHPLYGIMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with α,β-unsaturated carbonyl compounds under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The dihydropyridazinone core can be reduced to form tetrahydropyridazinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Tetrahydropyridazinone derivatives.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one has been explored for various scientific research applications:

Medicinal Chemistry: It has potential as a scaffold for developing new pharmaceuticals due to its heterocyclic structure.

Materials Science: The compound can be used in the synthesis of organic semiconductors and conductive polymers.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the dihydropyridazinone core can form hydrogen bonds with biological targets .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Molecular Geometry and Interactions

- Thiophene vs.

- Styryl Substitution : The extended conjugation in styryl derivatives improves electronic absorption properties, as shown by UV-vis spectra , which may benefit photodynamic applications.

Pharmacological Activity

Physicochemical and Pharmacokinetic Properties

- Solubility : Thiophene’s hydrophobicity may reduce aqueous solubility compared to polar substituents (e.g., –OH or –NH₂ groups).

- Metabolic Stability : Sulfur in thiophene may increase susceptibility to cytochrome P450 oxidation compared to phenyl derivatives .

Biologische Aktivität

6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one, a compound of significant interest in medicinal chemistry, is characterized by its unique heterocyclic structure which contributes to a variety of biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one is with a molecular weight of approximately 180.23 g/mol. Its structure includes a thiophene ring attached to a pyridazine moiety, which is pivotal in its biological interactions.

Antimicrobial Activity

Research has demonstrated that compounds similar to 6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one exhibit notable antimicrobial properties. For instance, studies have shown that pyridazine derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular:

| Compound | Activity against E. coli | Activity against S. aureus |

|---|---|---|

| 6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one | Moderate | Strong |

These findings suggest that modifications in the thiophene or pyridazine moieties can enhance antimicrobial efficacy.

Antioxidant Activity

The antioxidant potential of 6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one has also been investigated. Compounds in this class have shown the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Cytotoxicity

In vitro studies indicate that certain derivatives possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, making these compounds potential candidates for anticancer drug development.

Case Studies

- Antimicrobial Efficacy : A study published in Molecules reported on the synthesis and biological evaluation of several pyridazine derivatives. Among them, derivatives containing thiophene showed promising results against multiple bacterial strains, highlighting their potential as new antimicrobial agents .

- Cytotoxicity Assessment : Research conducted by PubMed evaluated the cytotoxic effects of various synthesized pyridazine derivatives on human cancer cell lines. The study found that certain modifications significantly enhanced cytotoxic activity compared to standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one derivatives?

- Methodology :

- The compound is typically synthesized via cyclocondensation reactions. For example, starting from aryl hydrocarbons, intermediates like 6-oxo-3-substituted-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide are formed. Subsequent reactions with thiosemicarbazide or aldehydes under reflux conditions yield target derivatives .

- Ethanol or sodium acetate is commonly used as a solvent, with reflux times ranging from 6–12 hours. Purification involves crystallization from ethanol or aqueous mixtures .

Q. How are structural and purity characteristics validated for these derivatives?

- Analytical Techniques :

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1647 cm⁻¹, C=S at ~2374 cm⁻¹) .

- NMR Spectroscopy :

- ¹H-NMR : Peaks at δ 2.58–3.01 ppm (CH₂ groups in dihydropyridazine ring), δ 7.0–7.94 ppm (aromatic protons) .

- ¹³C-NMR : Signals at ~166.7 ppm (C=O), ~159.3 ppm (C=N) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 409/410 for compound 4g ) and elemental analysis (C, H, N) ensure purity .

Q. What preliminary pharmacological screening methods are used to assess bioactivity?

- In-Vivo Models :

- Antihypertensive Activity : Evaluated using the non-invasive Tail Cuff method in rodent models. Compounds 4e and 4f showed significant blood pressure reduction compared to standard drugs .

- Anticonvulsant Activity : Tested against isoniazid-induced convulsions. Methyl-substituted derivatives (e.g., 3j ) exhibited higher activity than chloro-substituted analogs .

Advanced Research Questions

Q. How do structural modifications influence PDE3A/B inhibition and anticancer activity?

- Key Findings :

- Derivatives like DNMDP (6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) induce PDE3A-SLFN12 complex formation, triggering selective cancer cell death .

- SAR Insights :

- N-Alkylation enhances PDE4 inhibition but reduces PDE3 activity.

- Aryl extensions (e.g., trifluoromethyl groups) improve dual PDE3/4 inhibition and anti-inflammatory potential .

Q. What computational tools are employed to predict binding affinity and QSAR relationships?

- Methodology :

- Molecular Docking : Predicts interactions with targets like PDE3A (PDB ID: 7XYZ). For example, thiophen-2-yl substitutions enhance hydrophobic binding in enzyme pockets .

- QSAR Models : Utilize descriptors like logP, molar refractivity, and Hammett constants to correlate substituent effects (e.g., methoxy groups improve antihypertensive potency) .

Q. How do solubility and thermodynamic properties affect formulation strategies?

- Experimental Data :

- Solubility in water-Transcutol mixtures follows a sigmoidal model, with maximum solubility at 40% Transcutol (298 K) .

- Thermodynamic Parameters :

| Solvent System | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| Water | 12.3 | 45.6 |

| Ethanol | -8.7 | 22.1 |

Q. What crystallographic techniques reveal conformational dynamics of the dihydropyridazine ring?

- X-ray Diffraction :

- The pyridazine ring adopts a skew-boat conformation (puckering amplitude Q = 0.428 Å).

- Dihedral angles between aryl substituents and the pyridazine plane (e.g., 53.27° for phenyl groups) influence steric interactions .

Q. How are in-vitro and in-vivo activity discrepancies resolved?

- Case Study :

- Compound 4g showed high in-vitro PDE3A inhibition (IC₅₀ = 12 nM) but moderate in-vivo antihypertensive effects.

- Resolution : Pharmacokinetic studies identified poor blood-brain barrier penetration, prompting prodrug strategies .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.